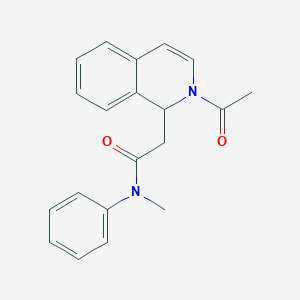![molecular formula C16H18BrN3O2 B7545709 6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one has been found to exhibit a range of pharmacological properties that make it a promising candidate for various therapeutic applications. It has been studied extensively for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its anti-inflammatory, anti-fungal, and anti-bacterial properties.
Wirkmechanismus
The exact mechanism of action of 6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one is not fully understood. However, it has been proposed that the compound acts by inhibiting certain enzymes or receptors involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which may be beneficial in the treatment of cancer. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one in lab experiments is its high potency and selectivity for certain enzymes or receptors. This makes it a useful tool for studying the mechanisms of disease processes. However, one limitation is that the compound may have off-target effects or toxicity at higher concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one. One area of interest is the development of more potent and selective derivatives of the compound for use in therapeutic applications. Another area of research is the elucidation of the exact mechanisms of action of the compound, which may lead to the discovery of new targets for drug development. Finally, the compound may also be studied for its potential use in combination therapies with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one involves the reaction between 6-bromo-3-nitroquinazolin-4-one and 2-methylpiperidine-1-carboxylic acid followed by reduction of the nitro group using palladium-carbon and hydrogen gas. The resulting product is then treated with acetic anhydride to yield the final compound.
Eigenschaften
IUPAC Name |
6-bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-11-4-2-3-7-20(11)15(21)9-19-10-18-14-6-5-12(17)8-13(14)16(19)22/h5-6,8,10-11H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFIVFOKVKJQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)




![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)

![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)